3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C15H18N4O3 and its molecular weight is 302.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound, also known as 3-[1-(2-methoxyacetyl)piperidin-4-yl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a key integrator of cellular signal transduction and plays a critical role in cell survival, growth, differentiation, and tumor formation .
Mode of Action
The compound acts as a potent inhibitor of EGFR . It binds to the receptor, inhibiting its kinase and transcriptional activity. This inhibition disrupts the normal functioning of EGFR, leading to changes in cellular processes such as proliferation, differentiation, apoptosis, and cell survival .
Biochemical Pathways
The compound affects the RAS-MEK-ERK pathway , which is downstream of EGFR . This pathway is involved in regulating cell proliferation, differentiation, and survival. By inhibiting EGFR, the compound disrupts this pathway, potentially leading to the inhibition of tumor growth and progression .
Result of Action
The compound’s action results in the inhibition of EGFR, leading to disruption of the RAS-MEK-ERK pathway . This can lead to changes in cell proliferation, differentiation, and survival, potentially inhibiting tumor growth and progression .
Biologische Aktivität
3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with significant potential in medicinal chemistry. The compound is characterized by a unique molecular structure that combines a pyrido[2,3-d]pyrimidine core with a piperidine moiety, which contributes to its biological activity. This article explores the biological activity of this compound, particularly its role as a selective sigma-1 receptor antagonist and its implications for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H18N4O3
- Molecular Weight : 302.334 g/mol
- CAS Number : 2034423-59-9
The presence of the methoxyacetyl group enhances the compound's chemical properties, making it a candidate for various pharmacological applications.
Sigma-1 Receptor Antagonism
The primary biological activity of this compound is its function as a selective antagonist of the sigma-1 receptor. This receptor is implicated in several cellular processes, including calcium signaling, neuroprotection, and pain modulation. The compound's selectivity for the sigma-1 receptor suggests potential therapeutic applications in managing neuropathic pain and other related conditions.
Analgesic Properties
Preclinical studies have demonstrated that this compound exhibits significant analgesic properties in models of neuropathic pain. Its mechanism involves modulation of pain pathways through sigma-1 receptor inhibition, which may provide a safer alternative to traditional analgesics that often have broader side effect profiles.
The compound primarily targets the Epidermal Growth Factor Receptor (EGFR) and inhibits the RAS-MEK-ERK signaling pathway. This action disrupts cellular processes associated with pain and inflammation.
Comparative Biological Activity
To further understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds. The following table summarizes some related compounds and their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1'-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | Spiro linkage with isobenzofuran | Sigma-1 receptor antagonist |
2-amino-6-phenyl-1H-pyrido[3,2-d]pyrimidin-4-one | Pyrido-pyrimidine core | Potential anti-cancer activity |
1-[2-acetamido-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4-yl]-n-(3-methylphenyl)piperazine | Substituted pyrido-pyrimidine | Hepatitis C treatment candidate |
Case Studies
Recent studies have highlighted the effectiveness of this compound in preclinical models:
- Neuropathic Pain Model : In a study involving animal models of neuropathic pain, administration of this compound resulted in a significant decrease in pain-related behaviors compared to control groups. This suggests its potential for clinical use in managing chronic pain conditions.
- Cancer Research : The compound's interaction with EGFR has been explored in cancer research contexts. In vitro studies showed that it inhibited cell proliferation in cancer cell lines dependent on EGFR signaling, indicating its potential as an anti-cancer agent.
Eigenschaften
IUPAC Name |
3-[1-(2-methoxyacetyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-22-9-13(20)18-7-4-11(5-8-18)19-10-17-14-12(15(19)21)3-2-6-16-14/h2-3,6,10-11H,4-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLVBEVHBVARAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)N2C=NC3=C(C2=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.